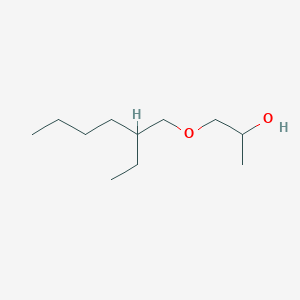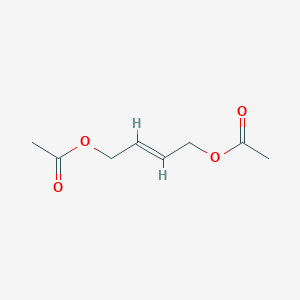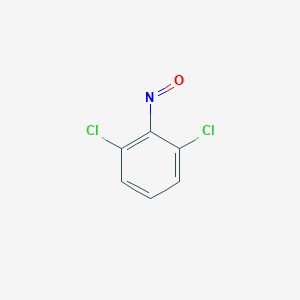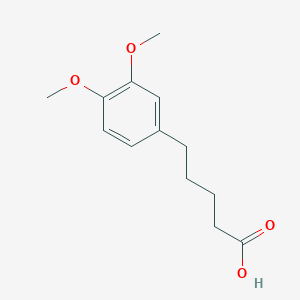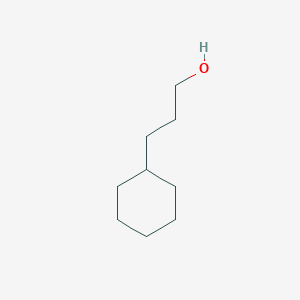
Indium compd. with antimony (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Indium compd. with antimony (1:1)” is a compound with the molecular formula InSb . It has a molecular weight of 242.62 . This compound is known for its excellent semiconducting properties, making it ideal for applications in optoelectronic devices and nanotechnology studies.
Synthesis Analysis
The synthesis of Indium Antimonide Nanowires has been a subject of research. Various synthesis techniques have been used, including vapor phase deposition of nanowires by manifold techniques, chemical vapor deposition, annealing in reactive atmosphere, evaporation of InSb, molecular/chemical beam epitaxy, solution-based techniques, and top-down fabrication method .Molecular Structure Analysis
The molecular structure of “Indium compd. with antimony (1:1)” is represented by the formula InSb . The compound has a molecular weight of 242.62 .Aplicaciones Científicas De Investigación
Mechanical Properties Enhancement
The addition of Indium and Antimony to Sn-3.0Ag-0.5Cu lead-free solder alloys has been shown to improve their mechanical properties . The addition of 0.5 wt.%InSb resulted in a reduced melting temperature by 3.8 °C and formed new Ag3 (Sn,In) and SnSb phases in the Sn-rich matrix . These phases improved the mechanical properties of the solder alloys, resulting in an increase of ultimate tensile strength of 24%, but the percent elongation decreased to 45.8% .
Microstructure Improvement
The same research also revealed that the addition of Indium and Antimony to Sn-3.0Ag-0.5Cu lead-free solder alloys resulted in a decreased grain size of 28%, which could potentially improve the microstructure of these alloys .
Thermal Properties Enhancement
The addition of Indium and Antimony to Sn-3.0Ag-0.5Cu lead-free solder alloys also affected their thermal properties . The melting temperature of these alloys was reduced by 3.8 °C with the addition of 0.5 wt.%InSb .
Wettability Improvement
Research has shown that the addition of Antimony and Indium can improve the wettability of Sn-3.0Ag-0.5Cu lead-free solder on a copper substrate . The melting point of the solder alloy containing 0.5 wt.% In and 0.5 wt.% Sb was slightly increased by about 3.66°C .
Strengthening of Binary Al–Cu Alloys
Indium microaddition has been shown to affect the structure and strengthening of binary Al–Cu alloys . The 0.1 wt % indium addition completely suppressed the natural aging of the Al–3.5% Cu alloy . However, indium substantially intensified the decomposition process of the aluminum solid solution (Al) during artificial aging .
Hardness Improvement
The hardness of Al–3.5% Cu–0.1% In alloy is 20% higher than that of the base alloy (124 HV against 105 HV), whereas the hardness of the Al–1.5% Cu–0.1% In alloy is more than 60% higher than that of the base Al–1.5% Cu alloy (59 HV against 37 HV) .
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been used in various applications such as infrared detectors, thermal imaging cameras, infrared astronomy, and in infrared homing missile guidance systems
Mode of Action
The mode of action of Indium Antimonide is primarily physical rather than biochemical. It is used in semiconductor electronics due to its unique properties . In the context of soldering, the addition of Sb (Antimony) reduces the melting range and supercooling with the increase of Sb content caused by SbSn formation, while the In (Indium) addition can reduce the melting point resulted by In solid solution .
Biochemical Pathways
In the context of soldering, it has been found that both sn5bi x in/cu and sn5bi x sb/cu are mainly composed of β-sn and two types of precipitates, ie, Bi particles and Cu 6 Sn 5 compound .
Result of Action
The result of the action of Indium Antimonide is primarily observed in its physical properties and applications. For instance, it is used in the creation of fast transistors and thermal image detectors . In soldering, the strengthening mechanisms cause their ultimate shear force to monotonically increase with increasing Sb and In content .
Action Environment
The action of Indium Antimonide can be influenced by environmental factors. For example, in soldering, the phase fraction of Bi particles and Cu 6 Sn 5 increases with increasing the Sb content, leading to stronger precipitation strengthening . .
Propiedades
IUPAC Name |
antimony;indium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/In.Sb/q+3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWVDLWYMJUQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[In+3].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InSb+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883672 |
Source


|
| Record name | Indium antimonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.578 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony;indium(3+) | |
CAS RN |
1312-41-0 |
Source


|
| Record name | Indium antimonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium antimonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


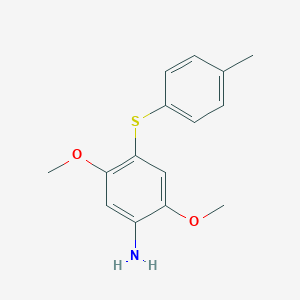


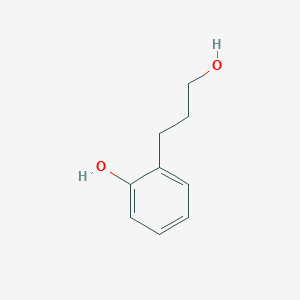
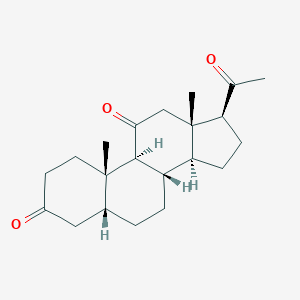
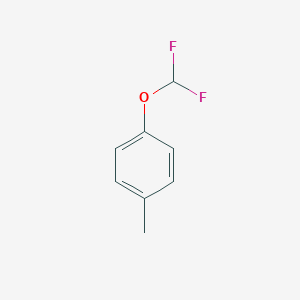
![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
